4-Bromo-2,6-dimethylphenol

Descripción

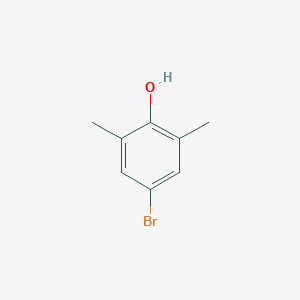

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2,6-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-3-7(9)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVFYUORUHNMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25734-86-5 | |

| Record name | Phenol, 4-bromo-2,6-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25734-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9062354 | |

| Record name | Phenol, 4-bromo-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red or light brown crystalline powder with a phenolic odor; [Alfa Aesar MSDS] | |

| Record name | 4-Bromo-2,6-xylenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19507 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2374-05-2, 58170-30-2 | |

| Record name | 4-Bromo-2,6-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2,6-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, bromodimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058170302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,6-dimethylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-bromo-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-bromo-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMO-2,6-XYLENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PE2VSV8GBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromo-2,6-dimethylphenol CAS number 2374-05-2

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenol (CAS 2374-05-2)

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, synthesis, reactivity, and applications, grounded in mechanistic principles and practical, field-proven insights.

Introduction and Strategic Overview

This compound, registered under CAS number 2374-05-2, is a substituted phenol that holds significant utility as a versatile intermediate in organic synthesis and as a functional ingredient in various industrial formulations.[1][2] Its structure, featuring a hydroxyl group, two sterically hindering methyl groups ortho to the hydroxyl, and a bromine atom at the para position, imparts a unique combination of reactivity and stability.

This guide is structured to provide a holistic understanding of the compound, beginning with its fundamental physicochemical properties and spectral signature, moving through its synthesis and reactivity, and culminating in its practical applications and safety considerations. The objective is to empower researchers to not only use this compound effectively but to innovate from a foundation of deep chemical knowledge.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and analytical characteristics is the bedrock of its effective application. These properties dictate solubility, reaction conditions, and purification strategies, while spectroscopic data provides the definitive structural confirmation.

Key Physicochemical Properties

The properties of this compound are summarized below. Its solid state at room temperature and slight solubility in water are key considerations for handling and reaction setup.[3][4] The compound's higher solubility in organic solvents like ethanol, methanol, and acetone is typical for phenolic compounds with significant hydrocarbon character.[4]

| Property | Value | Source(s) |

| CAS Number | 2374-05-2 | [1][5] |

| Molecular Formula | C₈H₉BrO | [6][7] |

| Molecular Weight | 201.06 g/mol | [1][2] |

| Appearance | White to light brown crystalline powder | [3][4] |

| Melting Point | 74-78 °C | [3][6] |

| Boiling Point | ~253 °C at 760 mmHg | [8] |

| Water Solubility | Slightly soluble | [3][5] |

| pKa | 10.10 ± 0.23 (Predicted) | [3] |

| IUPAC Name | This compound | [1][7] |

Spectroscopic Characterization: A Structural Blueprint

Spectroscopic analysis provides irrefutable evidence of molecular structure. Below is a guide to the expected spectral features for confirming the identity and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The symmetry of the molecule simplifies its ¹H NMR spectrum.

-

A singlet for the two equivalent methyl groups (-CH₃) would appear around δ 2.2-2.3 ppm.

-

A singlet for the two equivalent aromatic protons (-CH) would be observed further downfield, typically in the δ 7.0-7.2 ppm range.

-

A broad singlet corresponding to the phenolic hydroxyl proton (-OH) would be visible, with its chemical shift being concentration and solvent-dependent, often between δ 4.5-5.5 ppm.[9]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to molecular symmetry, only four distinct carbon signals are expected in the proton-decoupled spectrum.

-

The methyl carbons (-CH₃).

-

The aromatic C-H carbons.

-

The bromine-substituted aromatic carbon (C-Br).

-

The hydroxyl-substituted aromatic carbon (C-OH).

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenolic group.

-

C-H stretching vibrations from the methyl and aromatic groups typically appear just above and below 3000 cm⁻¹.

-

Aromatic C=C stretching can be observed in the 1500-1600 cm⁻¹ region.

-

A strong C-O stretching band is expected around 1200 cm⁻¹.

-

-

MS (Mass Spectrometry):

Synthesis and Purification Protocol

The most common and efficient synthesis of this compound is through the electrophilic aromatic substitution of 2,6-dimethylphenol. The ortho methyl groups sterically direct the incoming electrophile (bromine) to the para position, leading to high regioselectivity.

Electrophilic Bromination of 2,6-Dimethylphenol

This protocol describes a robust method for synthesizing the target compound. The causality behind each step is explained to ensure reproducibility and understanding.

Core Reaction: 2,6-dimethylphenol + Br₂ → this compound + HBr

Materials:

-

2,6-Dimethylphenol

-

Glacial Acetic Acid (Solvent)

-

Bromine (Br₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Dichloromethane (Extraction solvent)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (Drying agent)

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), dissolve 2,6-dimethylphenol in glacial acetic acid.

-

Causality: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the phenol but does not compete in the electrophilic substitution reaction.

-

-

Temperature Control: Cool the reaction mixture to approximately 15 °C using an ice-water bath.[3]

-

Causality: Bromination is an exothermic reaction. Maintaining a low temperature is critical to prevent over-reaction and the formation of poly-brominated byproducts.

-

-

Bromine Addition: Dissolve the stoichiometric equivalent of bromine in a small amount of glacial acetic acid and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes.

-

Causality: Slow, dropwise addition ensures that the local concentration of bromine remains low, which is key to maximizing the yield of the mono-brominated product and controlling the reaction's exotherm.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully pour the reaction mixture into a beaker containing an ice-water slurry. Then, add saturated sodium thiosulfate solution portion-wise until the reddish-brown color of excess bromine disappears.

-

Causality: The thiosulfate reduces unreacted Br₂ to colorless Br⁻, effectively stopping the reaction and simplifying the workup.

-

-

Neutralization & Extraction: Neutralize the acidic solution with saturated sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).

-

Causality: Neutralization removes the acetic acid and HBr, making the product less soluble in the aqueous phase and facilitating its extraction into the organic solvent.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or hexane, to obtain pure white to off-white crystals.[11]

-

Causality: Recrystallization is an effective method for purifying solid organic compounds, separating the desired product from any remaining starting material or byproducts based on differences in solubility.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its defined points of reactivity, which allow it to serve as a versatile building block.

Key Reactivity Centers

-

Phenolic Hydroxyl Group: The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then participate in Williamson ether synthesis or esterification reactions.

-

Aromatic Ring: While the ring is somewhat deactivated by the bromine atom, it is activated by the hydroxyl and methyl groups. The positions ortho to the hydroxyl group are sterically hindered by the methyl groups. Further electrophilic substitution, if forced, would likely occur at the remaining ortho position to the bromine. For instance, further bromination can yield di- and tri-bromo derivatives.[3]

-

Carbon-Bromine Bond: The C-Br bond opens avenues for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of C-C, C-N, and C-O bonds, thus enabling the synthesis of more complex molecules.

Caption: Key reactive sites of the this compound molecule.

Industrial and Research Applications

-

Chemical Intermediate: It is a crucial building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its derivatives have been explored for various biological activities.[4] While direct evidence is sparse for the parent compound, related bromophenol structures are known inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting a potential scaffold for drug discovery.[12][13]

-

Antimicrobial and Preservative: The compound is used as a microbicide in disinfectants and as a preservative to control microbial growth in coatings, paper mills, oil fields, and water treatment processes.[3]

-

Polymer Science: It has been investigated for use in polymerization reactions. For example, it can undergo iodine-initiated polymerization.[3] It has also been used as a comonomer in the synthesis of polymers like poly(p-phenylenevinylene).

-

Antioxidant Research: Phenolic compounds are well-known antioxidants. While specific studies on this compound are limited, derivatives of 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects, sometimes superior to traditional antioxidants like alpha-tocopherol.[14]

Safety, Handling, and Disposal

Adherence to strict safety protocols is non-negotiable when working with this compound. It is classified as hazardous and requires careful management.[15][16]

Hazard Summary

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[17] It causes skin irritation and serious eye irritation.[1][15] It may also cause respiratory irritation.[6][16]

-

GHS Classification: Acute Toxicity (Oral, Dermal), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity – single exposure (Category 3).[1][15]

Safe Handling and Storage Protocol

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[15]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[17]

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or EN 149 approved respirator should be used.[6][18]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed and store under an inert atmosphere.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

Accidental Release:

-

Evacuate personnel to a safe area.

-

Avoid dust formation and breathing dust/vapors.[6]

-

Wear full PPE.

-

Sweep up the material, place it in a suitable, closed container for disposal, and avoid creating dust.[6]

-

Prevent the product from entering drains.

Safe Handling Workflow

Caption: A standard workflow for the safe handling of this compound.

Conclusion

This compound is a chemical of significant practical value, underpinned by its straightforward synthesis and versatile reactivity. For the medicinal chemist, it serves as an important scaffold; for the materials scientist, a useful monomer; and for the industrial chemist, an effective antimicrobial agent. By understanding its fundamental properties, synthesis protocols, reactivity patterns, and safety requirements as detailed in this guide, researchers can confidently and effectively leverage this compound to achieve their scientific and developmental goals.

References

A numbered list of all sources cited in this guide, with clickable URLs for verification.

- Solubility of Things. This compound. [Link]

- PubChem. This compound | C8H9BrO | CID 16919. [Link]

- NIST. Phenol, 4-bromo-2,6-dimethyl-. [Link]

- Thermo Fisher Scientific. SAFETY DATA SHEET (Alfa Aesar) - this compound. [Link]

- Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

- Google Patents. A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol.

- PubChemLite. This compound (C8H9BrO). [Link]

- PubMed. [New promising antioxidants based on 2,6-dimethylphenol]. [Link]

- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

Sources

- 1. This compound | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2374-05-2 | this compound - Moldb [moldb.com]

- 3. This compound CAS#: 2374-05-2 [m.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound | 2374-05-2 [chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. Phenol, 4-bromo-2,6-dimethyl- [webbook.nist.gov]

- 8. echemi.com [echemi.com]

- 9. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]

- 10. PubChemLite - this compound (C8H9BrO) [pubchemlite.lcsb.uni.lu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. tcichemicals.com [tcichemicals.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,6-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-Bromo-2,6-dimethylphenol is a halogenated derivative of 2,6-dimethylphenol (2,6-xylenol) that serves as a crucial intermediate in organic synthesis and possesses notable biological activities.[1] Its applications range from the synthesis of more complex molecules in the pharmaceutical industry to its use as a microbicide in disinfectants and a preservative in various industrial processes.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental considerations and protocols.

Core Physical and Chemical Properties

A summary of the essential physical and chemical properties of this compound is presented below. It is important to note that slight variations in reported values can occur due to differences in experimental conditions and purity of the sample.

| Property | Value | Source(s) |

| CAS Number | 2374-05-2 | [2][3][4] |

| Molecular Formula | C₈H₉BrO | [2][4][5] |

| Molecular Weight | 201.06 g/mol | [1][2][4][5] |

| Appearance | White to off-white, cream, or light brown crystalline solid/powder | [1][2][3][6] |

| Melting Point | 72-81 °C | [2][3][6][7] |

| Boiling Point | ~253 °C at 760 mmHg (some sources estimate lower) | [2][3][7][8] |

| Density | ~1.471 - 1.567 g/cm³ | [1][8] |

| pKa | 10.10 ± 0.23 (Predicted) | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [1][2][9] |

| LogP (Octanol/Water Partition Coefficient) | 2.77 | [10] |

In-Depth Analysis of Physical Properties

Melting Point

The melting point of a solid is a critical indicator of its purity. For this compound, the reported range of 72-81°C suggests that minor impurities can significantly depress and broaden the melting point range.[2][6] When synthesizing or utilizing this compound, a sharp melting point within this range is indicative of high purity.

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 10°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.

-

Validation: A pure sample should exhibit a sharp melting point range of 1-2°C. A broader range may indicate the presence of impurities.

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point of this compound is reported to be around 253°C at atmospheric pressure.[7][8] However, some sources provide a rough estimate of 195.33°C, which may be a predicted value or determined under vacuum.[2][3] Due to the relatively high boiling point, distillation should be performed under reduced pressure to prevent decomposition.

Solubility

The solubility of this compound is a key consideration for its use in reactions and formulations. Its chemical structure, featuring a polar hydroxyl group and a larger, nonpolar brominated aromatic ring, results in amphiphilic character.[1]

-

In Water: It is slightly soluble in water.[2][9] The hydroxyl group can participate in hydrogen bonding with water molecules, but the hydrophobic nature of the rest of the molecule limits its solubility.

-

In Organic Solvents: It is expected to have good solubility in polar organic solvents such as ethanol, methanol, and acetone, as well as in nonpolar solvents like diethyl ether and chloroform.[1] This is due to the "like dissolves like" principle, where the organic nature of the bulk of the molecule interacts favorably with these solvents.

-

Solvent Selection: Choose a range of solvents (e.g., water, ethanol, acetone, hexane).

-

Sample Addition: To 1 mL of each solvent in separate test tubes, add approximately 10 mg of this compound.

-

Observation: Agitate the mixture and observe for dissolution at room temperature.

-

Heating (Optional): If the compound does not dissolve at room temperature, gently warm the mixture to assess for temperature-dependent solubility.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Caption: Factors influencing the solubility of this compound.

Spectral Properties

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Key expected signals include a singlet for the hydroxyl proton, a singlet for the two equivalent aromatic protons, and a singlet for the six equivalent methyl protons. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbons are expected.

-

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the phenolic hydroxyl group. Absorptions corresponding to C-H stretching, C=C stretching of the aromatic ring, and C-Br stretching will also be present.

-

MS (Mass Spectrometry): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) would be expected at m/z 200 and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation.[4][7] It may also cause respiratory irritation.[4][7]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Avoid creating dust.[3]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[2][3]

Synthesis Overview

This compound is typically prepared by the bromination of 2,6-dimethylphenol.[2][11] A common method involves reacting 2,6-dimethylphenol with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, in a suitable solvent like glacial acetic acid or a mixture of water and an organic solvent.[2][11]

Caption: General synthesis pathway for this compound.

Conclusion

The physical properties of this compound are well-defined, making it a reliable compound for various applications in research and industry. A comprehensive understanding of its melting point, solubility, and spectral characteristics, coupled with strict adherence to safety protocols, is essential for its successful and safe utilization. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this versatile chemical intermediate.

References

- This compound | Solubility of Things. URL: https://solubilityofthings.com/water/solubility/4-bromo-2-6-dimethyl-phenol

- 58170-30-2, this compound Formula - ECHEMI. URL: https://www.echemi.com/products/58170-30-2.html

- This compound CAS#: 2374-05-2 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3471641.htm

- This compound, 99% 500 g | Buy Online | Thermo Scientific Chemicals. URL: https://www.thermofisher.

- This compound, 99% 25 g | Buy Online | Thermo Scientific Chemicals. URL: https://www.thermofisher.

- This compound - Safety Data Sheet - ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB3471641_EN.htm

- This compound, 99% | Fisher Scientific. URL: https://www.fishersci.com/shop/products/4-bromo-2-6-dimethylphenol-99/A1457304

- This compound | 2374-05-2 - ChemicalBook. URL: https://www.chemicalbook.com/ProductProperty_EN_CB3471641.htm

- This compound - Stenutz. URL: https://www.stenutz.eu/chem/solv221.php?name=this compound&cas=2374-05-2

- This compound | C8H9BrO | CID 16919 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/16919

- Chemical Properties of Phenol, 4-bromo-2,6-dimethyl- (CAS 2374-05-2) - Cheméo. URL: https://www.chemeo.com/cid/40-785-5/Phenol-4-bromo-2-6-dimethyl.html

- This compound, CAS No. 2374-05-2 - iChemical. URL: https://www.ichemical.com/cas-2374-05-2.html

- This compound - CAS Common Chemistry. URL: https://commonchemistry.cas.org/detail?cas_rn=2374-05-2

- This compound(2374-05-2) 1H NMR spectrum - ChemicalBook. URL: https://www.chemicalbook.com/Spectrum_2374-05-2_1HNMR.htm

- 2-Bromo-4,6-dimethylphenol | C8H9BrO | CID 299976 - PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4_6-dimethylphenol

- Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor - The Royal Society of Chemistry. URL: https://www.rsc.

- Phenol, 4-bromo-2,6-dimethyl- - the NIST WebBook. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2374052&Mask=200

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound CAS#: 2374-05-2 [m.chemicalbook.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol, 4-bromo-2,6-dimethyl- [webbook.nist.gov]

- 6. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, CAS No. 2374-05-2 - iChemical [ichemical.com]

- 8. echemi.com [echemi.com]

- 9. This compound, 99% | Fisher Scientific [fishersci.ca]

- 10. Phenol, 4-bromo-2,6-dimethyl- (CAS 2374-05-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. This compound | 2374-05-2 [chemicalbook.com]

Solubility Profile of 4-Bromo-2,6-dimethylphenol: A Physicochemical Guide to Solvent Selection and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,6-dimethylphenol is a key halogenated aromatic intermediate with significant applications in chemical synthesis and as a microbicide.[1] Its utility in reaction chemistry, purification, and formulation is fundamentally governed by its solubility in various organic solvents. This technical guide provides a comprehensive analysis of the molecular factors influencing the solubility of this compound, offers an anticipated solubility profile across a spectrum of common laboratory solvents, and presents a robust, step-by-step experimental protocol for its precise quantitative determination. This document is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to make informed decisions in solvent selection, thereby optimizing experimental design, enhancing purification efficiency, and ensuring formulation stability.

Introduction: The Significance of this compound

This compound (CAS No: 2374-05-2, Molecular Weight: 201.06 g/mol ) is a solid crystalline compound, typically appearing as white to off-white or light pink-beige powder.[1][2] Structurally, it is a derivative of phenol, featuring a bromine atom at the para position and two methyl groups flanking the hydroxyl group on the aromatic ring. This substitution pattern imparts a unique combination of steric hindrance and electronic effects that define its chemical reactivity and physical properties.

The compound serves as a critical building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry, and is also utilized in the production of phenolic resins.[2] Furthermore, its studied antimicrobial properties make it a candidate for use in disinfectants and preservatives for coatings and industrial processes.[1][2]

A deep understanding of its solubility is paramount for its practical application. In synthesis, the choice of solvent dictates reaction rates and pathways. For purification, particularly via recrystallization, selecting an appropriate solvent system is the most critical factor for achieving high purity and yield. In formulation science, solubility determines the bioavailability and delivery mechanism of active pharmaceutical ingredients (APIs).

Theoretical Framework: Molecular Determinants of Solubility

The solubility of this compound is a direct consequence of its molecular structure, which possesses both polar and non-polar characteristics.[2] The principle of "like dissolves like" provides the fundamental basis for predicting its behavior in different solvents.

-

Polar Characteristics : The hydroxyl (-OH) group is the primary polar feature of the molecule. It can act as both a hydrogen bond donor (from the hydrogen) and a hydrogen bond acceptor (at the oxygen). This capability allows for strong intermolecular interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., acetone, DMSO).[2]

-

Non-Polar Characteristics : The benzene ring, the two methyl (-CH₃) groups, and the bromine (-Br) atom contribute to the molecule's hydrophobic and lipophilic nature. These non-polar regions interact favorably with non-polar solvents (e.g., hexane, toluene) through van der Waals forces.

The overall solubility in a given solvent is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions. For this compound, its crystalline solid state (Melting Point: 74-78 °C) indicates that significant energy is required to overcome the crystal lattice forces before solvation can occur.[1][3]

Anticipated Solubility Profile in Common Organic Solvents

While exhaustive quantitative data for this compound is not widely published, a reliable qualitative profile can be extrapolated from its chemical structure and the known behavior of similar phenolic compounds.[4][5][6] The following table summarizes the expected solubility across various solvent classes. This profile should be used as a starting point for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Methanol, Ethanol | Very Soluble | Strong hydrogen bonding between the solvent's and solute's hydroxyl groups dominates the interaction, readily overcoming the solute's crystal lattice energy. The alkyl portion of the alcohol also interacts favorably with the aromatic ring.[2][7] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can act as strong hydrogen bond acceptors for the solute's hydroxyl group. Their polarity is sufficient to solvate the molecule effectively. DMSO is a particularly powerful solvent for a wide range of organic compounds.[2][4] |

| Moderately Polar | Ethyl Acetate, Dichloromethane (DCM) | Soluble | These solvents offer a balance of polarity and non-polar character. Ethyl acetate can accept hydrogen bonds, while DCM's dipole can interact with the polar regions of the solute. Both can effectively solvate the non-polar aromatic backbone.[4][5] |

| Non-Polar | Hexane, Toluene, Cyclohexane | Sparingly Soluble to Insoluble | The energy gained from weak van der Waals interactions between the solvent and the hydrophobic parts of the solute is insufficient to overcome the strong solute-solute interactions (hydrogen bonding) in the crystal lattice.[2] |

| Aqueous | Water | Slightly Soluble | While the hydroxyl group can form hydrogen bonds with water, the large, hydrophobic aromatic ring and substituents significantly limit solubility.[1][8] The solubility of phenols is generally much lower than that of alcohols with a similar number of carbons due to the larger hydrocarbon part.[9] |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To obtain precise solubility data, the isothermal shake-flask method is a reliable and widely accepted technique.[10][11] This protocol provides a self-validating system for determining the saturation solubility of this compound at a specific temperature.

Methodology Rationale

This method establishes a thermodynamic equilibrium between the undissolved solid solute and the solvent, ensuring that the measured concentration represents the true saturation point. The subsequent analysis of the supernatant provides a direct quantitative measure of solubility.

Step-by-Step Protocol

-

Preparation : Add an excess amount of solid this compound to a series of glass vials or flasks. An excess is critical to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.

-

Solvent Addition : Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Equilibration : Seal the vials tightly to prevent solvent evaporation. Place them in an isothermal environment, such as a temperature-controlled shaker bath, set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation : After equilibration, cease agitation and allow the vials to rest in the temperature-controlled bath for at least 4-6 hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed volumetric flask. This step is crucial to remove any microscopic solid particles that could artificially inflate the concentration measurement.

-

Quantification :

-

Gravimetric Method : Evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator). Once the solvent is fully removed, weigh the flask containing the dried solute residue. The mass of the solute per volume of solvent used represents the solubility.[10]

-

Spectrophotometric Method : If the compound has a distinct UV-Vis chromophore, a calibration curve can be prepared using solutions of known concentration. The filtered supernatant can then be diluted appropriately and its absorbance measured to determine the concentration.

-

-

Data Analysis : Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L). The experiment should be repeated at least in triplicate to ensure reproducibility and calculate the standard deviation.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Practical Applications in Solvent Selection

The theoretical and experimental solubility data are directly applicable to common laboratory and industrial challenges.

Solvent Selection for Recrystallization

The goal of recrystallization is to identify a solvent (or solvent pair) in which the compound is highly soluble at an elevated temperature but poorly soluble at a lower temperature.

-

Single Solvent System : Based on the anticipated profile, polar solvents like ethanol or methanol are promising candidates. One would dissolve the crude this compound in a minimal amount of the boiling solvent and allow it to cool slowly to induce crystallization.

-

Mixed Solvent System : A more versatile approach often involves a solvent pair.[12][13]

-

A "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone).

-

A "poor" or "anti-solvent" in which the compound is insoluble (e.g., water, hexane).[13]

The crude product is dissolved in a minimum of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are added to redissolve the precipitate, and the solution is then cooled slowly to yield pure crystals. An ethanol/water mixture is a common and effective choice for purifying phenols.[13]

-

Solvent Selection for Reaction Chemistry

For chemical reactions, the solvent must dissolve all reactants to ensure a homogeneous reaction mixture while remaining inert under the reaction conditions. For the synthesis of this compound via bromination of 2,6-dimethylphenol, glacial acetic acid is often used.[1] For subsequent reactions involving this compound, solvents like THF or dichloromethane are often suitable choices, providing good solubility without interfering with common organometallic or substitution reactions.

Conclusion

This compound presents a solubility profile dominated by the strong hydrogen-bonding capability of its hydroxyl group and the significant hydrophobicity of its substituted aromatic ring. It is predicted to be highly soluble in polar organic solvents like alcohols and acetone, with diminishing solubility in less polar and non-polar media. While this guide provides a robust theoretical framework and an anticipated solubility profile, it is imperative for researchers to perform experimental verification for their specific applications. The detailed shake-flask protocol provided herein offers a standardized and reliable method for generating precise, quantitative solubility data. A thorough understanding and application of these principles will enable scientists to streamline purification processes, optimize reaction conditions, and develop stable formulations, ultimately accelerating research and development timelines.

References

- Solubility of Things. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

- Mota, F. L., et al. (2015). Studies on the solubility of phenolic compounds. ResearchGate.

- Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. PubMed.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

- Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Oxford Academic.

- Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. ResearchGate.

- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).

- Solubility of Things. (n.d.). Phenol.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- ResearchGate. (2015). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.

- Haminiuk, C. W. I., et al. (2014). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC - NIH.

- Fisher Scientific. (n.d.). This compound, 99%.

- University of Calgary, Department of Chemistry. (2023). Solubility of Organic Compounds.

- Reddit. (2023). Go-to recrystallization solvent mixtures.

- Scribd. (n.d.). Alcohol, Phenol and Ethers Digital Notes by Bharat Panchal.

- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.

- PubChem. (n.d.). This compound.

- Quora. (2018). Which has more solubility, alcohol or phenol?.

Sources

- 1. This compound CAS#: 2374-05-2 [m.chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 7. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound, 99% | Fisher Scientific [fishersci.ca]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Guide to the Physicochemical Characterization of 4-Bromo-2,6-dimethylphenol: A Focus on Melting Point Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-2,6-dimethylphenol (CAS No. 2374-05-2) is a pivotal halogenated phenol derivative that serves as a versatile intermediate in the synthesis of high-value organic molecules and polymers.[1][2][3] Its applications span from being a precursor in the production of polyphenylene oxide (PPO) plastics to a key building block in the development of novel pharmaceuticals and antimicrobial agents.[1][4][5] For professionals in drug discovery and materials science, establishing the identity and purity of such a precursor is of paramount importance. The melting point is a fundamental, yet critically informative, physicochemical property that serves as a primary indicator of sample purity.

This technical guide provides an in-depth analysis of the melting point of this compound. It moves beyond a simple statement of values to explore the causality behind experimental observations, offering field-proven insights into accurate measurement, data interpretation, and the impact of synthetic and purification methodologies on this key parameter. We will dissect literature-reported values, present a validated protocol for determination, and discuss factors such as impurities and potential polymorphism that influence melting behavior.

Core Profile of this compound

Chemical Identity

Physicochemical Properties

-

Appearance: The compound is typically described as a crystalline solid.[1] Its color can vary significantly from white or cream to light yellow, pink-beige, or even brown, which is often indicative of the level of purity or the presence of oxidized impurities.[4][6][10]

-

Solubility: this compound is slightly soluble in water but exhibits good solubility in various organic solvents, including ethanol, methanol, and acetone.[1][4] This solubility profile is governed by the interplay between the polar hydroxyl group, which can participate in hydrogen bonding, and the largely nonpolar brominated aromatic ring.[1]

Significance in Research and Drug Development

While a seemingly simple molecule, this compound is a crucial starting material in several advanced applications. It is used as a preservative and microbicide in various industrial processes.[4][11] More significantly for the target audience, phenolic compounds are foundational scaffolds in medicinal chemistry. Bromophenol derivatives, in particular, are explored for their potent biological activities. Recent studies have synthesized novel bromophenol compounds that demonstrate effective inhibition of key enzymes like carbonic anhydrase and acetylcholinesterase, suggesting potential therapeutic applications for glaucoma, epilepsy, and Alzheimer's disease.[12] Furthermore, derivatives of 2,6-dimethylphenol have been synthesized and evaluated as promising antioxidants.[13] The purity of the initial building block, validated by its melting point, is therefore the first critical step in the synthesis of these complex, high-value molecules.

The Centrality of Melting Point in Compound Validation

The transition of a substance from a solid to a liquid phase at a specific temperature is a defining physical constant. For a crystalline solid, this transition requires sufficient energy to overcome the forces holding the molecules in a fixed crystal lattice.

Theoretical Basis: Melting Point as a Purity Criterion

A pure crystalline substance typically exhibits a sharp and characteristic melting point range (often ≤ 1°C). The presence of even small amounts of impurities disrupts the uniform crystal lattice structure. This disruption weakens the intermolecular forces, requiring less energy to break them apart. Consequently, two observable effects occur:

-

Melting Point Depression: The temperature at which the mixture begins to melt is lower than that of the pure substance.

-

Melting Point Broadening: The transition from solid to liquid occurs over a wider temperature range.

Therefore, a low and broad melting range is a strong indicator of an impure sample, a critical piece of data for any researcher before proceeding with a synthesis.[14][15]

Factors Influencing Observed Melting Point

-

Purity: As discussed, this is the most significant factor. Impurities from the synthesis, such as unreacted 2,6-dimethylphenol or byproducts like di- or tri-brominated phenols, will depress and broaden the melting range.[4]

-

Polymorphism: This phenomenon occurs when a single compound can crystallize into multiple, distinct solid-state forms, each with a unique crystal lattice and, consequently, a different melting point. While no definitive studies on polymorphism for this compound were found, a closely related Schiff base derivative, (E)-4-Bromo-2-[(phenylimino)methyl]phenol, is known to exhibit polymorphism, with different forms having distinct colors and molecular conformations.[16] This raises the possibility that variations in crystallization conditions could potentially lead to different polymorphs of this compound, contributing to discrepancies in reported melting points.

-

Experimental Technique: The accuracy of the measurement is highly dependent on the methodology. A rapid rate of heating can lead to an artificially high and broad melting range because the sample and thermometer do not have time to reach thermal equilibrium.[14]

Reported Melting Point Data for this compound

A review of commercial supplier and literature data reveals a notable variance in the reported melting point, underscoring the influence of the factors discussed above.

Compilation of Literature and Commercial Values

Reported melting point ranges for this compound include:

Data Summary Table

| Data Source Type | Reported Melting Point Range (°C) | Purity Specification (if available) | Reference(s) |

| Commercial Supplier | 72-81°C | ≥96.0% (GC) | [6][17] |

| Commercial Supplier | 74-79°C | 98% | [18] |

| Chemical Database | 74-78°C (lit.) | Not specified | [4][10][19][20] |

Analysis of Discrepancies

The broadest range of 72-81°C is associated with a minimum purity of 96%, suggesting that a sample just meeting this specification would likely melt at the lower end of this range and exhibit significant broadening.[6] The tighter range of 74-79°C corresponds to a higher purity of 98%.[18] The commonly cited "literature" value of 74-78°C likely represents a typical range for a reasonably pure, recrystallized sample.[4][19] A highly pure sample should be expected to melt at the upper end of these ranges (e.g., 77-79°C) with a sharp transition.

Standard Operating Procedure for Accurate Melting Point Determination

This section provides a detailed, self-validating protocol for determining the melting point of this compound using the capillary method, suitable for both manual (Thiele tube/oil bath) and automated apparatus.

Principle

A small, finely powdered sample of the crystalline solid is packed into a thin capillary tube and heated at a controlled rate. The temperatures at which the first drop of liquid appears (onset) and the last crystal disappears (clear point) are recorded as the melting range.

Apparatus and Reagents

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube with high-boiling mineral oil)

-

Calibrated thermometer or digital temperature probe

-

Capillary tubes (sealed at one end)

-

This compound sample

-

Spatula and watch glass

-

Mortar and pestle (if sample is not a fine powder)

-

Reference standard with a known melting point (e.g., Benzoic Acid, 122.4°C) for instrument calibration.

Step-by-Step Protocol

-

Sample Preparation: a. Place a small amount of this compound on a clean, dry watch glass. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. Causality: A fine powder ensures uniform packing and efficient heat transfer. b. Invert a capillary tube and press the open end into the powder multiple times to collect a small amount of sample. c. Tap the sealed end of the capillary tube firmly on a hard surface, or drop it down a long glass tube, to compact the powder into the bottom. The packed sample height should be no more than 1-2 mm.[14] Causality: A small sample size minimizes temperature gradients within the sample itself.

-

Instrument Setup & Calibration: a. Ensure the melting point apparatus is calibrated using a certified reference standard. b. Place the packed capillary tube into the sample holder of the apparatus, ensuring the bottom of the capillary is properly positioned for heating and observation.

-

Measurement: a. Rapid Scan (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. Let the instrument cool significantly. b. Accurate Determination: Set the starting temperature to at least 15-20°C below the estimated melting point. c. Set the heating ramp rate to 1-2°C per minute. Causality: A slow heating rate is critical to ensure the system remains in thermal equilibrium, allowing for an accurate reading. d. Observe the sample closely as the temperature approaches the expected melting point. e. Record T₁ (Onset): The temperature at which the first visible drop of liquid appears within the sample. f. Record T₂ (Clear Point): The temperature at which the last solid crystal melts, and the sample becomes a completely clear liquid. g. Report the result as the range T₁ – T₂.

Caption: Workflow for accurate melting point determination.

The Self-Validating Mixed Melting Point Technique

To definitively confirm the identity of a synthesized batch of this compound against an authentic, known pure standard, the mixed melting point technique is an invaluable and self-validating tool.[15]

-

Principle: If two substances are identical, a mixture of the two will behave as a pure substance, exhibiting the same sharp melting point. If they are different, one will act as an impurity in the other, causing a significant melting point depression and broadening.

-

Protocol: a. Prepare an intimate 50:50 mixture of your synthesized sample and the authentic standard by grinding them together. b. Determine the melting point of this mixture using the same protocol as above. c. Interpretation:

- No Depression: If the mixture's melting point is sharp and identical to that of the standard, your synthesized sample is confirmed to be this compound.

- Depression & Broadening: If the mixture melts at a lower temperature and over a wide range, your sample is not the same compound as the standard.

Impact of Synthesis and Purification on Melting Point

The observed melting point is a direct reflection of the success of the synthesis and subsequent purification steps.

Common Synthetic Route

This compound is commonly prepared via the electrophilic bromination of 2,6-dimethylphenol.[4][20] A typical laboratory-scale procedure involves dissolving 2,6-dimethylphenol in a solvent like glacial acetic acid and adding bromine (Br₂) at a controlled temperature (e.g., 15°C) to favor para-substitution.[4][20]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 2374-05-2 [m.chemicalbook.com]

- 5. Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, 99% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound, 99% | Fisher Scientific [fishersci.ca]

- 12. mdpi.com [mdpi.com]

- 13. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 16. researchgate.net [researchgate.net]

- 17. B21669.14 [thermofisher.cn]

- 18. 2374-05-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 19. This compound, CAS No. 2374-05-2 - iChemical [ichemical.com]

- 20. This compound | 2374-05-2 [chemicalbook.com]

4-Bromo-2,6-dimethylphenol molecular weight

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenol for Advanced Research Applications

This compound, also known as 4-bromo-2,6-xylenol, is a substituted phenolic compound with significant utility in synthetic organic chemistry and various industrial applications.[1][2] As a brominated xylenol derivative, it serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and polymers.[2][3] Its structure, featuring a hydroxyl group, two methyl groups, and a bromine atom on the aromatic ring, imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive technical overview of its molecular properties, synthesis, analytical characterization, applications, and safety protocols, tailored for researchers and professionals in chemistry and drug development.

Molecular and Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in experimental design. Its molecular weight and physical state dictate handling procedures, while solubility and thermal properties are key for reaction and purification protocols.

| Property | Value | Source(s) |

| Molecular Weight | 201.06 g/mol | [1][2][3][4][5] |

| Monoisotopic Mass | 199.98368 Da | [1] |

| Molecular Formula | C₈H₉BrO | [1][4][5] |

| IUPAC Name | This compound | [1] |

| CAS Number | 2374-05-2 | [1][4][5] |

| Appearance | Red or light brown crystalline powder with a phenolic odor. | [1][3][4] |

| Melting Point | 74 - 78 °C | [4][5] |

| Boiling Point | ~195 - 253 °C | [4][5][6] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and acetone. | [3][5] |

Synthesis and Chemical Reactivity

The primary route for preparing this compound is through the electrophilic bromination of 2,6-dimethylphenol. The methyl groups direct the incoming electrophile (bromine) to the para position, leading to the desired product with high regioselectivity.

Laboratory Synthesis Protocol

This protocol describes a common method for the bromination of 2,6-dimethylphenol. The causality behind this choice is the high yield and selectivity afforded by using a polar solvent like glacial acetic acid, which can stabilize the reaction intermediates.

Materials:

-

2,6-dimethylphenol

-

Bromine

-

Glacial Acetic Acid

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylphenol in glacial acetic acid. Cool the mixture in an ice bath to approximately 15 °C.[5]

-

Bromination: Add a solution of bromine in glacial acetic acid dropwise to the cooled phenol solution with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate to neutralize any unreacted bromine. This is followed by the addition of saturated aqueous sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether.[5]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[5] The crude product can be further purified by recrystallization to yield light brown crystals.[1][4]

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 4.0.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

This compound exhibits reactivity characteristic of a hindered phenol.

-

Polymerization: Under certain conditions, such as initiation with iodine, it can undergo polymerization.[2][5]

-

Further Bromination: Reaction with excess bromine can lead to the formation of di- and tri-brominated products, such as 3,4-dibromo-2,6-xylenol.[2][5]

-

Coupling Reactions: The aryl bromide moiety makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Heck reaction, enabling the formation of new carbon-carbon bonds.[7]

Analytical Characterization

Rigorous analytical validation is essential to confirm the structural integrity and purity of synthesized this compound. A multi-technique approach ensures a comprehensive characterization.

Caption: A typical analytical workflow for compound characterization.

Spectroscopic Methods

Spectroscopy provides detailed information about the molecular structure.

| Technique | Key Observables | Source(s) |

| ¹H NMR | Singlets for the two equivalent methyl groups, a singlet for the two equivalent aromatic protons, and a broad singlet for the phenolic hydroxyl proton. | [1][8] |

| ¹³C NMR | Distinct signals for the methyl carbons, the four unique aromatic carbons (C-OH, C-CH₃, C-H, C-Br), confirming the molecular symmetry. | [1][9] |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 200 and an M+2 peak at m/z 202 of nearly equal intensity, which is the characteristic isotopic pattern for bromine. A major fragment is often observed at m/z 121. | [1][10] |

| IR Spectroscopy | A broad absorption band for the O-H stretch (~3400-3600 cm⁻¹), sharp peaks for aromatic C-H stretching (~3000-3100 cm⁻¹), and characteristic absorptions for C-Br stretching in the fingerprint region. | [1][11] |

Chromatographic Methods

Gas Chromatography (GC) is the preferred method for assessing the purity of volatile phenols.

Protocol: Purity Analysis by GC-FID This protocol is based on established methods for phenol analysis, such as EPA Method 8041A.[12] The Flame Ionization Detector (FID) is chosen for its robust and linear response to hydrocarbons.

-

Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized this compound in a suitable solvent like dichloromethane or methanol.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent) and an FID detector.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[13]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Detector Temperature: 300 °C

-

-

Analysis: Inject 1 µL of the sample solution. The retention time will be characteristic of the compound under the specified conditions.

-

Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

This compound is more than a laboratory chemical; it is a key building block and a molecule of interest for its bioactive properties.

-

Synthetic Intermediate: It is a crucial precursor in the production of higher-value chemicals, including active pharmaceutical ingredients (APIs) and materials like phenolic resins.[3] Its defined structure allows for precise modifications in multi-step syntheses.

-

Antimicrobial and Preservative: The compound has documented use as a microbicide in disinfectants and as a preservative to control microbial growth in industrial processes such as paper mills, oil fields, and water treatment.[3][5]

-

Scaffold for Bioactive Molecules: The broader class of bromophenols is actively researched for significant biological activities. Studies have shown that novel bromophenol derivatives can act as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE).[14] This makes them promising candidates for developing treatments for glaucoma, epilepsy, and Alzheimer's disease.[14]

-

Antioxidant Research: Derivatives of the closely related 2,6-dimethylphenol have been synthesized and shown to possess marked antioxidative effects, in some cases superior to classic antioxidants like alpha-tocopherol.[15] This suggests that the 4-bromo derivative could serve as a scaffold for developing new antioxidant agents.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | [1] |

| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | [1] |

| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | |

| Skin Irritation | H315: Causes skin irritation | [1][16] |

| Eye Irritation | H319: Causes serious eye irritation | [1][16] |

| STOT Single Exposure | H335: May cause respiratory irritation | [1][4] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][16]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][16]

-

Safe Handling: Avoid formation of dust and aerosols.[4] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.

Conclusion

This compound is a compound of significant scientific and industrial importance. With a molecular weight of 201.06 g/mol , its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an invaluable tool for researchers.[1] Its utility extends from a fundamental building block in organic synthesis to a scaffold for developing new therapeutic agents and industrial materials. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is paramount for unlocking its full potential in research and development.

References

- PubChem. This compound | C8H9BrO | CID 16919.

- Solubility of Things. This compound. [Link]

- Stenutz. This compound. [Link]

- Beilstein Journals.

- NIST WebBook. Phenol, 4-bromo-2,6-dimethyl-. [Link]

- NIST WebBook. Phenol, 4-bromo-2,6-dimethyl- (Notes). [Link]

- Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). [Link]

- ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]

- PubChem. 2-Bromo-4,6-dimethylphenol | C8H9BrO | CID 299976. [Link]

- ResearchGate. FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. [Link]

- NIST WebBook. Phenol, 4-bromo-. [Link]

- PubChemLite. This compound (C8H9BrO). [Link]

- EPA.

- PubMed. [New promising antioxidants based on 2,6-dimethylphenol]. [Link]

- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. [Link]

- The University of Liverpool Repository.

Sources

- 1. This compound | C8H9BrO | CID 16919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2,6-xylenol 97 2374-05-2 [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound CAS#: 2374-05-2 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. This compound(2374-05-2) 1H NMR spectrum [chemicalbook.com]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Phenol, 4-bromo-2,6-dimethyl- [webbook.nist.gov]

- 11. This compound(2374-05-2) IR Spectrum [m.chemicalbook.com]

- 12. epa.gov [epa.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. [New promising antioxidants based on 2,6-dimethylphenol] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Introduction: The Versatility of a Halogenated Phenol

An In-Depth Technical Guide to 4-Bromo-2,6-dimethylphenol: Synthesis, Reactions, and Applications

This compound, a substituted aromatic compound, serves as a pivotal intermediate in a multitude of synthetic pathways. Its unique structure, featuring a reactive hydroxyl group, a strategically placed bromine atom, and two activating methyl groups, makes it a valuable building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in organic chemistry and drug development. The presence of the bromine atom offers a handle for cross-coupling reactions, while the phenolic hydroxyl group can be readily derivatized, and the methyl groups sterically influence reaction outcomes. This combination of features underpins its utility in fields ranging from materials science to medicinal chemistry.[1][2]

The compound is also known by synonyms such as 4-Bromo-2,6-xylenol. It typically appears as a light pink-beige to brown crystalline solid with a characteristic phenolic odor.[1][3][4] Understanding its fundamental properties is the first step toward leveraging its synthetic potential.

Core Physicochemical Properties

A summary of the essential properties of this compound is provided below, offering a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 2374-05-2 | [3][4][5][6][7][8] |

| Molecular Formula | C₈H₉BrO | [3][4][5] |

| Molecular Weight | 201.06 g/mol | [1][3][4] |

| Melting Point | 74-78 °C | [3][9] |

| Boiling Point | ~253 °C at 760 mmHg | [10] |

| Appearance | Light pink-beige to brown crystals or powder | [3][4] |

| Solubility | Slightly soluble in water; more soluble in organic solvents like ethanol, methanol, and acetone.[1][3] | |

| IUPAC Name | This compound | [4][5] |

Part 1: Synthesis Protocol and Mechanistic Rationale

The most common and straightforward synthesis of this compound involves the electrophilic bromination of 2,6-dimethylphenol.[3] The methyl groups are ortho, para-directing and activating, but the ortho positions are sterically hindered, leading to preferential substitution at the para position.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,6-Dimethylphenol

-

Liquid Bromine (Br₂)

-

Glacial Acetic Acid

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Diethyl Ether or Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 2,6-dimethylphenol in glacial acetic acid. Cool the flask in an ice bath to 10-15 °C.

-

Bromine Addition: Prepare a solution of liquid bromine in glacial acetic acid. Add this solution dropwise to the stirred solution of 2,6-dimethylphenol over 1-2 hours, ensuring the temperature does not exceed 15 °C. The causality for this temperature control is to minimize the formation of poly-brominated byproducts.

-

Reaction Monitoring: Stir the mixture at this temperature for an additional 2-3 hours after the addition is complete. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-